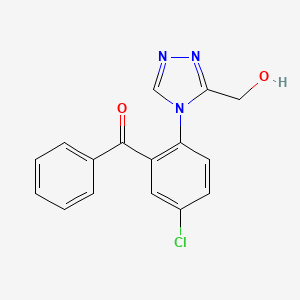
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone: is an organic compound that features a triazole ring, a phenyl group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring, followed by chlorination and subsequent coupling with a phenyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its triazole ring is known for its bioactivity, making it a candidate for the development of new therapeutic agents .
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chloro and phenyl groups can enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
[5-Chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone]: This compound shares the triazole and chloro substituents but differs in the presence of a methyl group instead of a hydroxymethyl group.
5-Chloro-2-(3-hydroxymethyl-5-methyl-4H-1,2,4-triazol-4-yl)phenylmethanone]: This compound has an additional chloro substituent on the phenyl ring and a methyl group on the triazole ring.
Uniqueness: The presence of the hydroxymethyl group in (5-Chloro-2-(3-(hydroxymethyl)-4H-1,2,4-triazol-4-yl)phenyl)(phenyl)methanone provides unique reactivity and potential for further functionalization, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
54041-98-4 |
|---|---|
Molekularformel |
C16H12ClN3O2 |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
[5-chloro-2-[3-(hydroxymethyl)-1,2,4-triazol-4-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H12ClN3O2/c17-12-6-7-14(20-10-18-19-15(20)9-21)13(8-12)16(22)11-4-2-1-3-5-11/h1-8,10,21H,9H2 |
InChI-Schlüssel |
USIICBYEJKAHSY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C=NN=C3CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















